2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol
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Overview
Description
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-cyanothioacetamide under basic conditions to form an intermediate chalcone. This intermediate is then cyclized using appropriate reagents to yield the target compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazo[4,5-b]pyridine: Known for its anti-diabetic properties.
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine: Similar structure but different substitution pattern, leading to varied biological activities.
Uniqueness
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
87359-55-5 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-hydroxyimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O3/c1-19-9-3-4-10(13(7-9)20-2)14-15-11-5-6-17(18)8-12(11)16-14/h3-8,18H,1-2H3 |
InChI Key |
FJIFVTFFEGVIHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CN(C=CC3=N2)O)OC |
Origin of Product |
United States |
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